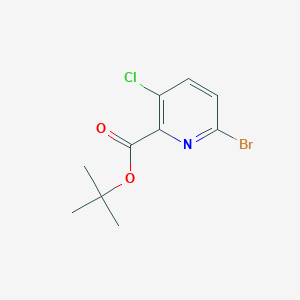
Trx6U8RR6D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(2-aminopropyl)-1H-pyrazol-3-yl)-2-chlorobenzonitrile involves several steps. One common method includes the reaction of 2-chlorobenzonitrile with 1-(2-aminopropyl)-1H-pyrazole under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like potassium carbonate (K2CO3) . The mixture is heated to a temperature of around 100°C for several hours to ensure complete reaction.
Industrial Production Methods
For industrial-scale production, the process is optimized to enhance yield and purity. This often involves the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions. The raw materials are sourced in bulk, and the reaction is monitored using advanced analytical techniques such as high-performance liquid chromatography (HPLC) to ensure quality control.
Chemical Reactions Analysis
Types of Reactions
4-(1-(2-aminopropyl)-1H-pyrazol-3-yl)-2-chlorobenzonitrile: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like to form corresponding oxides.
Reduction: Reduction reactions can be carried out using to yield amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated , aminated , and substituted benzonitriles.
Scientific Research Applications
4-(1-(2-aminopropyl)-1H-pyrazol-3-yl)-2-chlorobenzonitrile: has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-(1-(2-aminopropyl)-1H-pyrazol-3-yl)-2-chlorobenzonitrile exerts its effects involves binding to specific molecular targets. The compound interacts with enzymes and receptors in biological systems, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses, making it a valuable tool in biomedical research .
Comparison with Similar Compounds
Similar Compounds
- 4-(1-(2-aminopropyl)-1H-pyrazol-3-yl)-2-bromobenzonitrile
- 4-(1-(2-aminopropyl)-1H-pyrazol-3-yl)-2-fluorobenzonitrile
- 4-(1-(2-aminopropyl)-1H-pyrazol-3-yl)-2-iodobenzonitrile
Uniqueness
Compared to its analogs, 4-(1-(2-aminopropyl)-1H-pyrazol-3-yl)-2-chlorobenzonitrile is unique due to its specific chlorine substitution, which imparts distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic applications and research studies.
Properties
IUPAC Name |
4-[1-(2-aminopropyl)pyrazol-3-yl]-2-chlorobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4/c1-9(16)8-18-5-4-13(17-18)10-2-3-11(7-15)12(14)6-10/h2-6,9H,8,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWGPHFTKXGETE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CC(=N1)C2=CC(=C(C=C2)C#N)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2815520-96-6 |
Source


|
| Record name | 4-[1-(2-Aminopropyl)-1H-pyrazol-3-yl]-2-chlorobenzonitrile | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TRX6U8RR6D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














